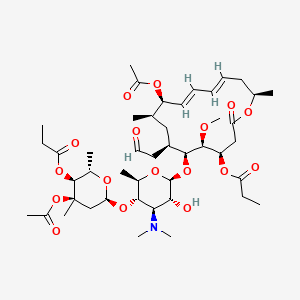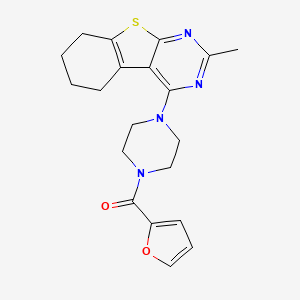
ML192
Overview
Description
ML192 is a selective ligand antagonist of G-protein coupled receptor 55 (GPR55). GPR55 is an orphan receptor that is part of the endocannabinoid system and is involved in various physiological and pathological processes such as inflammatory and neuropathic pain, metabolic disorders, bone and neuronal development, and cancer . This compound has been identified as a potent antagonist of GPR55, making it a valuable tool in the study of this receptor and its associated pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML192 typically involves the construction of a thienopyrimidine scaffold. The synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Functionalization: The core structure is then functionalized at various positions to introduce the desired substituents. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in a pure form.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: ML192 undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. For instance, the oxidation of certain functional groups can lead to the formation of new products.
Functional Group Transformations: These include reactions that modify existing functional groups, such as esterification or amidation.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, halogenation can produce halogenated derivatives of this compound, while oxidation can lead to the formation of ketones or carboxylic acids .
Scientific Research Applications
ML192 has a wide range of scientific research applications, including:
Mechanism of Action
ML192 exerts its effects by selectively binding to and antagonizing GPR55. This inhibition prevents the receptor from interacting with its endogenous ligand, lysophosphatidylinositol, thereby blocking downstream signaling pathways. The primary pathways affected include the β-arrestin trafficking, extracellular signal-regulated kinase 1/2 phosphorylation, and protein kinase C beta II translocation . By modulating these pathways, this compound can influence various physiological and pathological processes associated with GPR55 .
Comparison with Similar Compounds
CID655864: A structurally related compound with modifications at specific positions on the thienopyrimidine core.
Uniqueness of ML192: this compound stands out due to its high selectivity and potency as a GPR55 antagonist. Its well-defined structure-activity relationship and ability to inhibit multiple signaling pathways make it a valuable tool for studying GPR55 and developing new therapeutic agents .
Properties
IUPAC Name |
furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDARVUXXOYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)
![2-(2,4-difluorophenyl)-3-methyl-1-(1,2,4-triazol-1-yl)-3-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]sulfanylbutan-2-ol](/img/structure/B1676558.png)
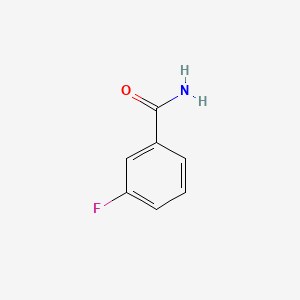

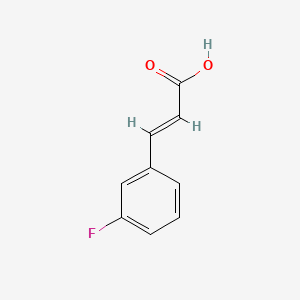

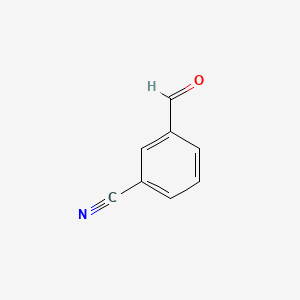
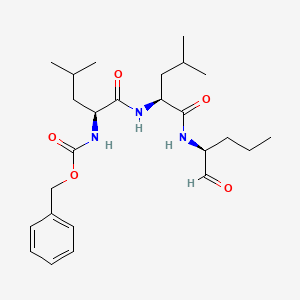

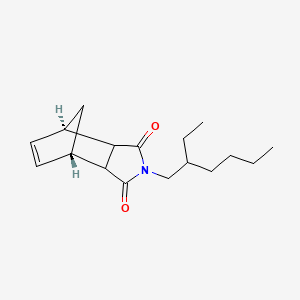
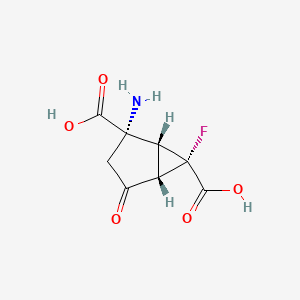
![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)

